2-Methyl-3-(2-nitrophenyl)propanoic Acid
Description
2-Methyl-3-(2-nitrophenyl)propanoic acid is a nitro-substituted aromatic propanoic acid derivative. Key structural features include:
- A methyl group at the 2-position of the propanoic acid chain.
- A 2-nitrophenyl group attached to the 3-position of the propanoic acid backbone.
- Molecular formula: C₁₀H₁₁NO₄ (inferred from similar compounds, e.g., ).
Properties
IUPAC Name |
2-methyl-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVPRJZBBVQUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor. One common method is the nitration of 2-methyl-3-phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 2-Methyl-3-(2-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-3-(2-nitrophenyl)propanoic acid.
Scientific Research Applications
2-Methyl-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of new pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives could lead to the discovery of new drugs with therapeutic potential, particularly in areas such as anti-inflammatory or antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-nitrophenyl)propanoic acid and its derivatives depends on the specific application and the target molecule. In general, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The reduced form of the nitro group can bind to and inhibit specific enzymes, affecting metabolic pathways.
Cellular Processes: The compound may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Position of Nitro Group: The ortho (2-nitro) vs. meta (3-nitro) substitution alters steric effects and electronic distribution. For example, 2-nitrophenyl derivatives (e.g., 3-amino-3-(2-nitrophenyl)propionic acid) may exhibit stronger intramolecular interactions due to proximity of functional groups .
- Functional Group Replacements: Bromine substitution at C2 () increases molecular weight and may enhance electrophilicity, while amino groups () introduce polarity, improving solubility in aqueous media.
- Hybrid Structures: Compounds like 12d–12f () incorporate thiazole-hydrazono moieties, showing how additional rings influence bioactivity (e.g., protein-protein interaction inhibition) .
Physicochemical Properties
- Stability : The trifluoromethoxy group in ’s compound enhances resistance to metabolic degradation, making it suitable for lab scaffolds .
- Purity: Commercial availability of 2-Amino-3-(3-nitrophenyl)propanoic acid at 97% purity () indicates reliable synthetic protocols for nitro-aromatic amino acids.
Biological Activity
2-Methyl-3-(2-nitrophenyl)propanoic acid (also referred to as MNPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of MNPA typically involves the nitration of phenylpropanoic acid derivatives, followed by various chemical modifications to introduce the nitro group at the desired position. The specific synthetic routes can vary, but they often include methods such as Friedel-Crafts acylation or Michael addition reactions.
Antimicrobial Properties
Recent studies have indicated that MNPA exhibits significant antimicrobial activity. For instance, a series of derivatives synthesized from related compounds demonstrated varying degrees of antibacterial and antifungal activities against common pathogens.
- In vitro Studies : A study reported that certain derivatives of MNPA showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 1.95 µg/ml for the most active compounds .
- Comparative Analysis : Table 1 summarizes the MIC values for MNPA derivatives against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| IIa | M. tuberculosis | 1.95 |
| IIb | B. subtilis | 31.25 |
| IIc | E. faecium | 62.50 |
| IId | C. albicans | 15.16 |
Antifungal Activity
In addition to antibacterial properties, MNPA derivatives have also shown promising antifungal activity. For example, compounds derived from MNPA were compared to fluconazole, a common antifungal medication, and exhibited comparable efficacy against Candida albicans.
Study on Antimycobacterial Activity
A focused study investigated the antimycobacterial properties of synthesized MNPA derivatives. The results indicated that compounds with specific substitutions on the nitrophenyl moiety enhanced biological activity significantly:
- Findings : Compounds IIa, IId, and IIe demonstrated the highest activity against M. tuberculosis, suggesting that structural modifications can lead to improved therapeutic potential .
The biological activity of MNPA is believed to stem from its ability to interfere with bacterial cell wall synthesis and function, possibly through inhibition of key enzymes involved in these processes. The nitro group is thought to play a critical role in this mechanism by facilitating electron transfer and generating reactive intermediates that disrupt cellular functions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
